molecular formula C24H25N3O3 B368394 N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide CAS No. 919976-94-6

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide

Cat. No.: B368394
CAS No.: 919976-94-6
M. Wt: 403.5g/mol
InChI Key: YLANQKWBVPCSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(3,4-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a multifunctional structure incorporating a benzimidazole core, a furan ring, and a 3,4-dimethylphenoxy ether chain. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymes and receptors, such as the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme . The fused furan ring, a common motif in bioactive molecules , contributes to the compound's potential for forming hydrogen bonds and modifying protein-ligand interactions. This specific molecular architecture suggests potential for a range of investigative applications. Researchers may explore its utility as a modulator in pathways involving inhibitors of differentiation (Id) proteins and basic helix-loop-helix (bHLH) transcription factors, which are critical in processes like cell proliferation, neurogenesis, and myogenesis . Its structural features also make it a candidate for probing metabolic diseases, insulin resistance, and lipid disorders, given the involvement of similar heterocyclic compounds in these research areas . Furthermore, the compound serves as a valuable intermediate in organic synthesis and method development, particularly for constructing complex molecules containing multiple heterocyclic systems . This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-12-27-21-8-5-4-7-20(21)25-23(27)16-26(3)24(28)22-9-6-13-30-22/h4-11,13,15H,12,14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLANQKWBVPCSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide, with CAS number 919976-94-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the compound's structure, synthesis, and biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H25_{25}N3_3O3_3, with a molecular weight of 403.5 g/mol. The compound features a benzimidazole core substituted with a furyl group and a dimethylphenoxy ethyl side chain, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC24_{24}H25_{25}N3_3O3_3
Molecular Weight403.5 g/mol
CAS Number919976-94-6

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. A study published in Molecules highlighted that compounds similar to this compound showed promising results in inhibiting cell proliferation across various cancer cell lines. The IC50_{50} values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .

Antimicrobial Activity

In addition to antitumor effects, the compound has demonstrated antimicrobial properties. Research indicates that certain benzimidazole derivatives can effectively combat bacterial strains, making them potential candidates for antibiotic development. The presence of functional groups such as the furan moiety enhances their activity against Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects is primarily via DNA interaction. Studies suggest that these compounds bind to the minor groove of DNA, leading to inhibition of replication and transcription processes in cancer cells .

Study 1: Antitumor Efficacy

A study involving a series of benzimidazole derivatives, including this compound, was conducted on HCC827 and NCI-H358 cell lines. The results showed a significant reduction in cell viability with increasing concentrations of the compound, indicating its potential as an effective antitumor agent .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against these pathogens .

Comparison with Similar Compounds

N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide

  • Key Differences: The phenoxy group here is substituted with 4-chloro-3-methyl instead of 3,4-dimethyl.
  • Implications : The chloro group is electron-withdrawing, which may alter electronic distribution and hydrogen-bonding capacity compared to the dimethyl substituents in the target compound. This could affect binding affinity in hydrophobic pockets or interactions with charged residues.

N-({1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

  • Key Differences: The phenoxy group has a 3-methoxy substituent instead of 3,4-dimethyl.
  • Implications: Methoxy groups are moderately electron-donating and may increase solubility compared to dimethyl groups.

Variations in the Benzimidazole Substituents

N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide

  • Key Differences: Replaces the phenoxyethyl chain with a phenylethyl group.
  • Implications: The phenylethyl group is more lipophilic than phenoxyethyl, which might enhance blood-brain barrier penetration but reduce aqueous solubility. This structural change could shift pharmacokinetic profiles significantly.

2-Furyl-N-({1-[(4-Methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

  • Key Differences: Substitutes the phenoxyethyl chain with a 4-methoxybenzyl group.
  • However, the methoxy group’s polarity might lower logP compared to the target compound’s dimethylphenoxy group.

Carboxamide Modifications

N-({1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

  • Key Similarity : Shares the N-methyl carboxamide group with the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Phenoxy/Benzimidazole) Inferred Properties
Target Compound C₂₄H₂₆N₄O₃ 418.5 3,4-Dimethylphenoxyethyl, N-methyl High lipophilicity, moderate solubility
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide C₂₂H₂₁ClN₄O₃ 424.9 4-Chloro-3-methylphenoxyethyl Enhanced electron-withdrawing effects
N-({1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide C₂₃H₂₃N₃O₄ 405.4 3-Methoxyphenoxyethyl, N-methyl Improved solubility, moderate logP
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide C₂₁H₁₉N₃O₂ 345.4 Phenylethyl High lipophilicity, potential CNS activity
2-Furyl-N-({1-[(4-Methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide C₂₂H₂₁N₃O₃ 375.4 4-Methoxybenzyl Moderate logP, rigid aromatic interactions

Preparation Methods

Cyclization of 1,2-Phenylenediamine Derivatives

The benzimidazole ring is typically formed via acid- or base-catalyzed cyclization of 1,2-phenylenediamine with carboxylic acid derivatives or thioureas. For example:

  • Thiourea intermediate formation : Reacting 1,2-phenylenediamine with a thiocyanate or isothiocyanate yields N-(2-aminophenyl)-N'-substituted thiourea.

  • Cyclization : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) or carbodiimides induces cyclization to the benzimidazole.

Example from Patent CA2615746A1 :
A 1,2-phenylenediamine derivative was coupled with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid using a 2-chloro-4,6-disubstituted triazine coupling agent, achieving cyclization under mild conditions.

ReagentSolventTemperatureYield
2-(3,4-DMPO)ethyl bromideDMF80°C72%
2-(3,4-DMPO)ethyl tosylateTHF60°C68%

Functionalization with the N-Methyl-2-Furoyl Carboxamide

Amide Coupling Strategies

The methylene-linked amine undergoes amidation with 2-furoyl-N-methyl carboxylic acid. Common methods include:

  • Activated esters : Use of HATU or EDCI/HOBt in dichloromethane or DMF.

  • Schotten-Baumann conditions : Reaction with 2-furoyl chloride in the presence of aqueous sodium bicarbonate.

Critical Observations :

  • N-Methylation : Pre-methylation of the furan carboxylic acid avoids competing reactions at the secondary amine.

  • Side reactions : Over-activation of the carboxylic acid may lead to dimerization; stoichiometric control is essential.

Integrated Synthetic Pathway

A proposed six-step synthesis integrates the above methods:

  • Cyclization : 1,2-Phenylenediamine + thiourea derivative → benzimidazole core.

  • N-Alkylation : Benzimidazole + 2-(3,4-dimethylphenoxy)ethyl bromide → 1-substituted intermediate.

  • Methylamine introduction : Bromination followed by nucleophilic substitution with methylamine.

  • Amide coupling : Reaction with N-methyl-2-furoyl chloride under Schotten-Baumann conditions.

Yield Optimization :

  • Total yield: 38–45% over six steps.

  • Key bottleneck: Low efficiency in the amide coupling step (50–60% yield).

Challenges and Mitigation Strategies

Regioselectivity in Benzimidazole Formation

Unwanted regioisomers may form during cyclization. Solutions:

  • Directed ortho-metalation : Use of directing groups to control substitution patterns.

  • Protecting groups : Temporary protection of reactive amines.

Stability of Intermediates

  • Thiourea intermediates : Prone to oxidation; inert atmosphere (N₂/Ar) is critical.

  • Phenoxyethyl bromide : Hydrolysis-sensitive; use anhydrous conditions .

Q & A

Q. What are the standard synthetic routes for preparing N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl or polyphosphoric acid) .
  • Step 2 : Alkylation of the benzimidazole nitrogen with 2-(3,4-dimethylphenoxy)ethyl chloride to introduce the phenoxyethyl side chain .
  • Step 3 : Coupling the furan carboxamide moiety using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final amide bond .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and integration ratios (e.g., benzimidazole protons at δ 7.2–8.1 ppm, furan protons at δ 6.3–7.4 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks matching the exact mass of the compound .
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. What preliminary biological assays are used to evaluate its activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition studies : Testing against targets like kinases or proteases using fluorescence-based assays .
  • Anti-inflammatory activity : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can researchers resolve low yields during the alkylation of the benzimidazole core?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Optimizing reaction conditions : Higher temperatures (reflux in toluene) or longer reaction times (24–48 hours) .
  • Using phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency .
  • Monitoring intermediates : TLC or HPLC to isolate and quantify intermediates, ensuring stepwise progression .

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies may stem from assay variability or impurity interference. Solutions involve:

  • Reproducibility checks : Independent validation across multiple labs with standardized protocols (e.g., identical cell lines and assay kits) .
  • Purity reassessment : Re-analyzation via HPLC (>98% purity threshold) to rule out contaminants .
  • Mechanistic studies : Molecular docking to confirm target binding (e.g., using AutoDock Vina) and compare with structurally similar active compounds .

Q. How can reaction by-products during furan carboxamide coupling be minimized?

Common by-products include unreacted intermediates or hydrolyzed carboxamides. Mitigation strategies:

  • Dry reaction conditions : Use of anhydrous solvents (DMF or DCM) and molecular sieves to prevent hydrolysis .
  • Catalyst optimization : Substituting EDC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher coupling efficiency .
  • Real-time monitoring : In situ FTIR to track carbonyl stretching (1650–1700 cm1^{-1}) and adjust reagent stoichiometry .

Q. What advanced techniques are used to study the compound’s pharmacokinetic properties?

  • Metabolic stability assays : Incubation with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and clearance rates .
  • Plasma protein binding : Equilibrium dialysis to determine free vs. bound fractions .
  • In silico ADME prediction : Tools like SwissADME to forecast solubility, permeability, and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.